(Z)-3-phenyl-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one
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Overview
Description
(Z)-3-phenyl-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one is a synthetic organic compound belonging to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-phenyl-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with thiosemicarbazide, followed by cyclization with phenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the thioxo group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioxo group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, in anhydrous solvents.
Substitution: Nucleophiles such as amines, alcohols, under mild heating.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiazolidinones.
Scientific Research Applications
Chemistry
The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology
In biological research, (Z)-3-phenyl-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one is studied for its potential antimicrobial and anticancer activities. It has shown promise in inhibiting the growth of certain bacterial strains and cancer cell lines.
Medicine
The compound is being investigated for its therapeutic potential in treating various diseases, including infections and cancer. Its ability to modulate biological pathways makes it a candidate for drug development.
Industry
In the industrial sector, the compound may be used in the formulation of specialty chemicals and materials, owing to its unique chemical properties.
Mechanism of Action
The mechanism of action of (Z)-3-phenyl-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes critical for bacterial cell wall synthesis, leading to antimicrobial effects. In cancer cells, it could interfere with signaling pathways that regulate cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Thiazolidin-4-one derivatives: These compounds share the thiazolidinone core structure and exhibit similar biological activities.
Benzylidene derivatives: Compounds with benzylidene groups often show enhanced biological activity due to increased lipophilicity.
Uniqueness
(Z)-3-phenyl-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one stands out due to the presence of the 3,4,5-trimethoxybenzylidene moiety, which may enhance its biological activity and specificity compared to other thiazolidinone derivatives.
Properties
IUPAC Name |
(5Z)-3-phenyl-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4S2/c1-22-14-9-12(10-15(23-2)17(14)24-3)11-16-18(21)20(19(25)26-16)13-7-5-4-6-8-13/h4-11H,1-3H3/b16-11- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOLABPWWTVGMJX-WJDWOHSUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=S)S2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)N(C(=S)S2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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